N-[(4-bromophenyl)methyl]quinoline-6-carboxamide
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Overview
Description
N-[(4-bromophenyl)methyl]quinoline-6-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core structure with a carboxylic acid group at the 6-position and a 4-bromobenzylamide substituent. The unique structure of quinoline-6-carboxylic acid 4-bromobenzylamide makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-6-carboxylic acid 4-bromobenzylamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by bromination to obtain the 4-bromo derivative. The final step involves the coupling of the 4-bromobenzylamine with the quinoline-6-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of quinoline-6-carboxylic acid 4-bromobenzylamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and greener reaction conditions to minimize waste and improve yield. Catalysts and solvents that can be recycled and reused are often employed to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with different nucleophiles through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
N-[(4-bromophenyl)methyl]quinoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinoline-6-carboxylic acid 4-bromobenzylamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Similar structure but lacks the 4-bromobenzylamide substituent.
Quinoline-8-carboxylic acid: Differently substituted quinoline derivative.
4-Bromoquinoline: Lacks the carboxylic acid and benzylamide groups
Uniqueness
N-[(4-bromophenyl)methyl]quinoline-6-carboxamide is unique due to the presence of both the carboxylic acid and 4-bromobenzylamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C17H13BrN2O |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]quinoline-6-carboxamide |
InChI |
InChI=1S/C17H13BrN2O/c18-15-6-3-12(4-7-15)11-20-17(21)14-5-8-16-13(10-14)2-1-9-19-16/h1-10H,11H2,(H,20,21) |
InChI Key |
IPOTZSMSSCYTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NCC3=CC=C(C=C3)Br)N=C1 |
Origin of Product |
United States |
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